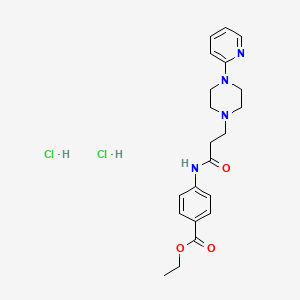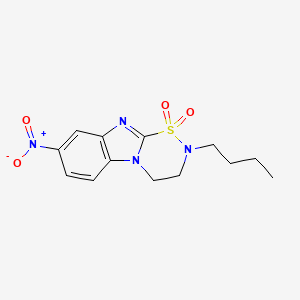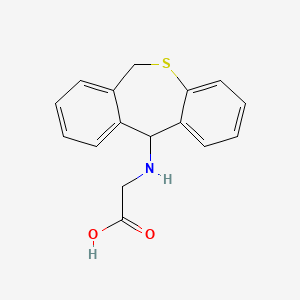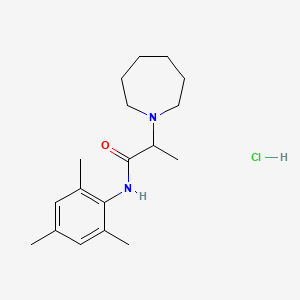
1H-Azepine-1-acetamide, hexahydro-alpha-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine-1-acetamide, hexahydro-alpha-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride is a chemical compound with the molecular formula C18-H28-N2-O.Cl-H and a molecular weight of 324.94 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1H-Azepine-1-acetamide, hexahydro-alpha-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves several steps. The synthetic routes and reaction conditions are typically designed to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
1H-Azepine-1-acetamide, hexahydro-alpha-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is studied for its potential biological activities and interactions with biological molecules. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is used in the production of various chemical products .
Mécanisme D'action
The mechanism of action of 1H-Azepine-1-acetamide, hexahydro-alpha-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
1H-Azepine-1-acetamide, hexahydro-alpha-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other azepine derivatives with different substituents or functional groups. The specific properties and applications of this compound can be compared with those of similar compounds to understand its unique characteristics .
Propriétés
Numéro CAS |
118564-53-7 |
|---|---|
Formule moléculaire |
C18H29ClN2O |
Poids moléculaire |
324.9 g/mol |
Nom IUPAC |
2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O.ClH/c1-13-11-14(2)17(15(3)12-13)19-18(21)16(4)20-9-7-5-6-8-10-20;/h11-12,16H,5-10H2,1-4H3,(H,19,21);1H |
Clé InChI |
FUZZCRAKVIUQND-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)N2CCCCCC2)C.Cl |
Solubilité |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




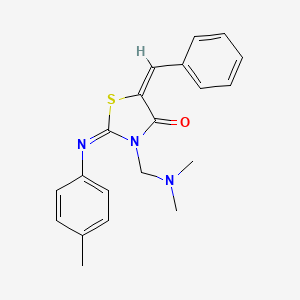
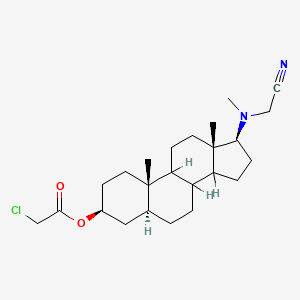
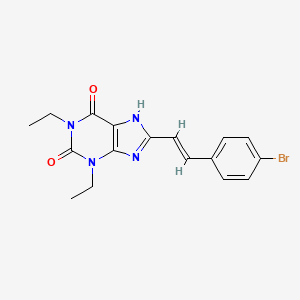


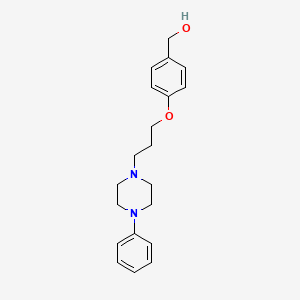
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
